molecular formula C19H18FN3O3 B443259 (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B443259
M. Wt: 355.4g/mol
InChI Key: ACLYPBNWPBRDTN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-nitrobenzaldehyde.

    Formation of Intermediate: The 2-fluoroaniline is reacted with piperazine to form an intermediate compound.

    Aldol Condensation: The intermediate is then subjected to aldol condensation with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the desired scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: A simpler derivative with similar structural features.

    4-(3-{4-Nitrophenyl}acryloyl)piperazine: Another derivative with a different substitution pattern.

Uniqueness

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both fluorine and nitro functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4g/mol

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18FN3O3/c20-17-3-1-2-4-18(17)21-11-13-22(14-12-21)19(24)10-7-15-5-8-16(9-6-15)23(25)26/h1-10H,11-14H2/b10-7+

InChI Key

ACLYPBNWPBRDTN-JXMROGBWSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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